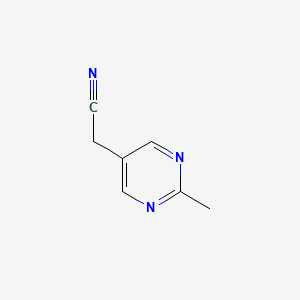

2-(2-Methylpyrimidin-5-yl)acetonitrile

描述

2-(2-Methylpyrimidin-5-yl)acetonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at position 2 and an acetonitrile moiety at position 4. Its molecular formula is C₇H₇N₃, with a molecular weight of 133.15 g/mol (derived by substituting the chlorine atom in 2-(2-chloropyrimidin-5-yl)acetonitrile (C₆H₄ClN₃, MW 153.57 g/mol) with a methyl group) . The pyrimidine core, containing two nitrogen atoms, imparts distinct electronic properties compared to single-nitrogen heterocycles like pyridine.

属性

IUPAC Name |

2-(2-methylpyrimidin-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-9-4-7(2-3-8)5-10-6/h4-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIGPMLEFXSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Steps :

Synthesis of 5-Bromo-2-methylpyrimidine

- Prepared via diazotization of 2-amino-5-bromopyrimidine or halogenation of 2-hydroxy-5-bromopyrimidine using phosphorus oxychloride (CN113683571A).

- Yield : 73–87% (HPLC purity >95%).

Alkylation with Ethyl Cyanoacetate

- Reagents : 5-Bromo-2-methylpyrimidine, ethyl cyanoacetate, potassium tert-butoxide (KOtBu), tetrahydrofuran (THF).

- Conditions :

- Base-mediated deprotonation of ethyl cyanoacetate at −5°C.

- Nucleophilic substitution at 0–25°C for 2–4 hours.

- Intermediate : Ethyl 2-cyano-2-(2-methylpyrimidin-5-yl)acetate.

- Yield : ~78% (CN103483244A).

Hydrolysis and Decarboxylation

- Hydrolysis : Acidic (HCl) or basic (KOH) conditions to convert the ester to carboxylic acid.

- Decarboxylation : Heating at 100–120°C in dimethyl sulfoxide (DMSO) with potassium carbonate.

- Final Product : 2-(2-Methylpyrimidin-5-yl)acetonitrile.

- Overall Yield : 70–85% (HPLC purity >99%).

Analytical Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.79 (s, 2H, pyrimidine-H), 3.85 (s, 2H, CH2CN), 2.78 (s, 3H, CH3).

- MS (ESI) : m/z 148.1 [M+H]+.

Direct Cyanation of 5-(Bromomethyl)-2-methylpyrimidine

A two-step approach involving bromination followed by cyanide substitution.

Steps :

Synthesis of 5-(Bromomethyl)-2-methylpyrimidine

- Reagents : 5-Methyl-2-methylpyrimidine, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN).

- Conditions : Radical bromination in CCl4 under reflux.

- Yield : 60–75%.

-

- Reagents : KCN, dimethylformamide (DMF).

- Conditions : 80°C for 12 hours.

- Final Product : this compound.

- Yield : 50–65% (HPLC purity >98%).

Analytical Data :

- IR (KBr) : 2245 cm⁻¹ (C≡N stretch).

- 13C NMR (100 MHz, CDCl3) : δ 158.2 (pyrimidine-C), 117.5 (CN), 25.1 (CH2CN), 22.3 (CH3).

Knoevenagel Condensation

Adapted from multicomponent pyrimidine syntheses (Nature, 2022).

Steps :

Synthesis of 2-Methylpyrimidine-5-carbaldehyde

- Oxidation of 5-hydroxymethyl-2-methylpyrimidine using MnO2.

- Yield : 80–90%.

Condensation with Malononitrile

- Reagents : Malononitrile, ammonium acetate, ethanol.

- Conditions : Reflux for 6 hours.

- Product : 2-(2-Methylpyrimidin-5-yl)acrylonitrile.

-

- Reagents : H2, Pd/C (10%) in ethanol.

- Conditions : 25°C, 1 atm pressure.

- Final Product : this compound.

- Overall Yield : 55–70%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | High yield, scalable | Multi-step, requires harsh bases | 70–85 | >99 |

| Direct Cyanation | Simple two-step process | Low yield, radical bromination risks | 50–65 | >98 |

| Knoevenagel Condensation | Avoids halogenated intermediates | Requires reduction step | 55–70 | >97 |

Key Findings

- The nucleophilic substitution-decarboxylation route (Method 1) is optimal for industrial-scale production due to high yields and reproducibility.

- Direct cyanation (Method 2) is limited by the instability of 5-(bromomethyl)-2-methylpyrimidine.

- Knoevenagel condensation (Method 3) offers an alternative but requires additional reduction steps.

化学反应分析

Types of Reactions

2-(2-Methylpyrimidin-5-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyrimidine N-oxides.

Reduction: Primary amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Reagent in Organic Chemistry

2-(2-Methylpyrimidin-5-yl)acetonitrile serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as nucleophilic substitutions and condensation reactions. Its pyrimidine ring provides unique reactivity that can be exploited in synthesizing derivatives with tailored properties.

Example Reactions

- Nucleophilic Substitution : The nitrile group can be converted into amines or carboxylic acids through hydrolysis or reduction.

- Condensation Reactions : It can participate in forming imines or amides when reacted with aldehydes or ketones.

Biological Applications

Antimicrobial Properties

Research indicates that compounds containing pyrimidine rings exhibit significant antimicrobial activity. This compound has been studied for its effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disrupting microbial cell membranes and inhibiting vital metabolic pathways.

Antifungal Activity

This compound also shows promise in antifungal applications, particularly against species such as Candida albicans. The inhibition of ergosterol biosynthesis is believed to be a key mechanism by which it exerts its antifungal effects.

Pharmaceutical Development

Potential Drug Candidate

The structural characteristics of this compound make it a candidate for drug development, especially for treating infectious diseases. Its ability to inhibit specific enzymes, such as cyclooxygenase (COX), suggests potential anti-inflammatory applications as well.

| Study | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli | |

| Antifungal Properties | Inhibits growth of Candida albicans | |

| Anti-inflammatory Effects | Reduces COX enzyme activity |

Industrial Applications

Chemical Intermediates

In the industrial sector, this compound can be used as an intermediate in the production of dyes and pigments. Its unique chemical properties allow for the synthesis of various derivatives that are valuable in manufacturing processes.

作用机制

The mechanism of action of 2-(2-Methylpyrimidin-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity.

相似化合物的比较

2-(2-Chloropyrimidin-5-yl)acetonitrile (CAS 1000565-07-0)

- Molecular Formula : C₆H₄ClN₃

- Molecular Weight : 153.57 g/mol

- Key Differences :

- The chlorine substituent at position 2 is electron-withdrawing, reducing electron density on the pyrimidine ring compared to the methyl group in the target compound. This difference may enhance electrophilic substitution reactivity in the chloro derivative .

- Chlorine’s higher atomic weight and polarity likely increase melting and boiling points relative to the methyl analogue, though specific data are unavailable.

5-Hydroxy-3-methylpicolinonitrile (CAS 127978-70-5)

- Similarity Score : 0.81

- Key Differences: This compound features a pyridine ring (one nitrogen) instead of pyrimidine, altering aromaticity and electronic distribution.

Pyridine-Based Analogues

2-(5-Methylpyridin-2-yl)acetonitrile (CAS 312325-72-7)

2-(5-Aminopyridin-2-yl)acetonitrile (CAS 883993-15-5)

- Key Differences: The amino group at position 5 introduces strong electron-donating effects and hydrogen-bonding capability, enhancing solubility and reactivity in cross-coupling reactions compared to the methyl-substituted pyrimidine .

Substituent Effects on Physicochemical Properties

| Compound | Substituent (Position) | Molecular Weight | Key Properties |

|---|---|---|---|

| 2-(2-Methylpyrimidin-5-yl)acetonitrile | CH₃ (2) | 133.15 | Electron-donating; moderate polarity |

| 2-(2-Chloropyrimidin-5-yl)acetonitrile | Cl (2) | 153.57 | Electron-withdrawing; higher polarity |

| 2-(5-Methylpyridin-2-yl)acetonitrile | CH₃ (5) | 146.17 | Pyridine ring; lower aromatic stability |

| 2-(5-Aminopyridin-2-yl)acetonitrile | NH₂ (5) | 147.16 | Enhanced H-bonding; higher reactivity |

Electronic and Reactivity Profiles

Electron-Donating vs. Withdrawing Groups :

- Methyl groups increase electron density on the pyrimidine ring, directing electrophilic substitution to specific positions. In contrast, chloro substituents deactivate the ring, favoring nucleophilic pathways .

- Pyridine derivatives (e.g., 2-(5-methylpyridin-2-yl)acetonitrile) exhibit lower aromatic stabilization energy than pyrimidines, making them more reactive in certain cycloaddition reactions .

HOMO-LUMO Gaps :

- Quantum chemical studies on analogous compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) suggest that substituents significantly affect frontier orbital energies. Methyl groups in pyrimidine derivatives likely raise HOMO energy, enhancing nucleophilicity .

生物活性

2-(2-Methylpyrimidin-5-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a pyrimidine ring, which is known for its presence in many biologically relevant molecules, and a nitrile group that enhances its reactivity. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHN

The presence of the pyrimidine ring and the nitrile group suggests that this compound can serve as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| C. albicans | 0.0048 mg/mL |

These findings suggest that the compound may be effective in treating infections caused by these pathogens, potentially serving as a lead compound for further development into new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that compounds containing pyrimidine rings can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Mechanism of Action : The compound may interact with enzymes or receptors involved in cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound's reactivity and binding affinity.

Case Studies and Research Findings

-

Study on Antimicrobial Properties :

A recent study evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound. The results indicated that it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . -

Anticancer Research :

Another investigation focused on the synthesis of novel derivatives based on the pyrimidine core, assessing their cytotoxic effects on cancer cell lines. The study found that modifications to the nitrile group enhanced the anticancer activity of certain derivatives, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors that modulate growth signals.

- Formation of Reactive Species : The nitrile group may facilitate the formation of reactive intermediates that disrupt cellular functions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Methylpyrimidin-5-yl)acetonitrile, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, using 2-methylpyrimidine derivatives as starting materials, acetonitrile moieties can be introduced via alkylation or cyanoethylation under controlled pH and temperature. Catalysts such as palladium or copper may enhance efficiency in cross-coupling steps. Optimize solvent systems (e.g., DMF or acetonitrile) and monitor reaction progress via TLC or HPLC .

- Key Parameters :

| Parameter | Optimization Range |

|---|---|

| Temperature | 60–100°C |

| Catalyst Loading | 1–5 mol% |

| Reaction Time | 12–24 hours |

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : Analyze and spectra for pyrimidine ring protons (δ 8.5–9.0 ppm) and acetonitrile methylene signals (δ 3.5–4.0 ppm). Compare with DFT-calculated chemical shifts for validation .

- IR : Look for C≡N stretching vibrations (~2250 cm) and pyrimidine ring vibrations (1600–1500 cm).

- MS : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution mass spectrometry.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate or dichloromethane/methanol). For polar byproducts, consider recrystallization in ethanol or acetonitrile. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate reaction pathways. For biological activity, dock the compound into target protein active sites (e.g., kinase domains) using AutoDock Vina, focusing on hydrogen bonding and hydrophobic interactions .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic or electrophilic reactions?

- Methodological Answer : Conduct kinetic studies under varying conditions (pH, solvent polarity) to identify rate-determining steps. Use isotopic labeling (e.g., -pyrimidine) to trace reaction pathways. Compare experimental results with computational transition-state models .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalized heterocycle synthesis?

- Methodological Answer : Use boronic acid derivatives (e.g., pyrimidin-5-ylboronic acid) as coupling partners. Optimize ligand systems (e.g., Pd(PPh)) and base (KCO) in toluene/water mixtures. Characterize products via X-ray crystallography to confirm regioselectivity .

Q. What advanced chromatographic techniques resolve challenges in quantifying trace impurities or degradation products?

- Methodological Answer : Employ UPLC-MS/MS with a BEH C18 column (1.7 µm particles) and mobile phase gradients (acetonitrile/water with 0.1% formic acid). Use a face-centered central composite design (FCCCD) to optimize parameters like flow rate (0.2–0.5 mL/min) and column temperature (25–40°C) .

Addressing Data Contradictions

Q. How should researchers resolve discrepancies in reported spectroscopic data or reaction yields?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Validate results using orthogonal techniques (e.g., XRD for crystallinity, - HMBC NMR for connectivity).

- Cross-reference with computational predictions to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。